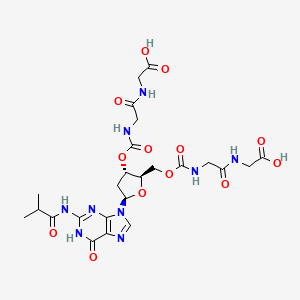
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that combines a benzoyl group, a tetrahydroquinoline moiety, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Tetrahydroquinoline Core:
Starting Materials: Aniline derivatives and ketones.
Reaction Conditions: Acid-catalyzed cyclization, often using Lewis acids like AlCl₃ or Brønsted acids such as H₂SO₄.
Intermediate: 1,2,3,4-Tetrahydroquinoline.
-
Benzoylation:
Reagents: Benzoyl chloride and a base (e.g., pyridine).
Reaction Conditions: Room temperature, under inert atmosphere.
Product: 1-Benzoyl-1,2,3,4-tetrahydroquinoline.
-
Urea Formation:
Reagents: Isocyanates or carbamoyl chlorides.
Reaction Conditions: Mild heating, typically in an organic solvent like dichloromethane.
Final Product: this compound.
Industrial Production Methods:
化学反应分析
Types of Reactions: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the thiophene ring can be replaced by other aromatic or heteroaromatic rings.
Common Reagents and Conditions:
Oxidation: m-CPBA, H₂O₂.
Reduction: LiAlH₄, NaBH₄.
Substitution: Nucleophiles like amines or thiols, often under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted ureas.
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Biological Probes: Used in studying enzyme mechanisms and protein-ligand interactions.
Industry:
Materials Science: Potential use in the development of novel materials with specific electronic or photophysical properties.
作用机制
The mechanism by which 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with pathways involving signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
1-Benzoyl-1,2,3,4-tetrahydroquinoline: Lacks the thiophene and urea moieties, making it less versatile in reactions.
Thiophene-2-yl-urea: Does not have the tetrahydroquinoline structure, limiting its biological activity.
Uniqueness: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is unique due to its combination of structural motifs, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
属性
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-20(15-6-2-1-3-7-15)24-12-4-8-16-14-17(10-11-18(16)24)22-21(26)23-19-9-5-13-27-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBUYYRWDBMZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2612638.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2612641.png)

![1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2612645.png)
![Methyl2-fluoro-2-[(1s,3s)-3-aminocyclobutyl]acetatehydrochloride,cis](/img/structure/B2612646.png)
![2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2612647.png)

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)thiophen-3-yl)-N-ethylbenzenesulfonamide](/img/structure/B2612649.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2612651.png)
![2-[(2-Fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one](/img/structure/B2612652.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![4-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2612655.png)
![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2612660.png)
